molecular formula C12H16ClNO B1208496 2-Chloro-N-(2,6-diethylphenyl)acetamide CAS No. 6967-29-9

2-Chloro-N-(2,6-diethylphenyl)acetamide

Cat. No.: B1208496
CAS No.: 6967-29-9
M. Wt: 225.71 g/mol
InChI Key: LBJVHMAYBNQJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,6-diethylphenyl)acetamide is a chemical compound with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol . It is an organic acetamide derivative characterized by its chloroacetyl group and diethyl-substituted phenyl ring, which makes it a valuable intermediate in organic synthesis and pharmaceutical research . This compound is for Research Use Only (RUO) and is intended solely for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical in the synthesis of more complex molecules, study its reactivity in substitution reactions, or explore its potential as a precursor in material science. The compound's structure is documented in authoritative databases, providing a reliable foundation for experimental work . Proper handling procedures should be consulted in the Safety Data Sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVHMAYBNQJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219963
Record name 2-Chloro-N-(2,6-diethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Chloroacetyl-2,6-diethylaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6967-29-9
Record name 2-Chloro-N-(2,6-diethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6967-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2,6-diethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6967-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(2,6-diethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,6-diethylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Chloroacetyl-2,6-diethylaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

135 - 136 °C
Record name N-Chloroacetyl-2,6-diethylaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Derivatization Methodologies for 2 Chloro N 2,6 Diethylphenyl Acetamide

Synthetic Routes and Reaction Mechanisms

The primary and most well-documented method for the industrial and laboratory-scale synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide involves the acylation of 2,6-diethylaniline (B152787).

Nucleophilic Acyl Substitution from 2,6-Diethylaniline and Chloroacetyl Chloride

The reaction between 2,6-diethylaniline and chloroacetyl chloride is a classic example of nucleophilic acyl substitution. prepchem.comresearchgate.net In this reaction, the nitrogen atom of the amino group in 2,6-diethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The steric hindrance posed by the two ethyl groups on the aniline (B41778) ring influences the reaction rate but does not prevent the reaction.

The mechanism proceeds through a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of 2,6-diethylaniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion is eliminated as a leaving group, resulting in the formation of the amide bond. The hydrogen chloride (HCl) gas evolved during the reaction is typically neutralized by a base to drive the reaction to completion. chemicalbook.com

Optimized Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the solvent, temperature, and the type of base used to scavenge the HCl produced. While extensive comparative studies for the diethyl derivative are not abundant in publicly available literature, typical conditions can be inferred from related syntheses. For instance, a high yield of 95% has been reported for the analogous 2-Chloro-N-(2,6-dimethylphenyl)acetamide when the reaction is carried out in 1,2-dichloroethylene with an aqueous sodium hydroxide (B78521) solution at a temperature between 20 and 35°C. prepchem.com Another example, substituting 2,6-dimethylphenylamine, reported a yield of 89%. chemicalbook.com

Reactions are often performed at low to ambient temperatures to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride. The choice of solvent is also critical; non-protic solvents such as toluene, chloroform (B151607), or dichloromethane (B109758) are commonly used. chegg.comneliti.com The selection of the base can also influence the reaction, with options ranging from aqueous sodium hydroxide to organic amines like triethylamine. chegg.com

Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl Acylamides

AmineAcylating AgentSolventBaseTemperature (°C)Yield (%)Reference
2,6-XylidineChloroacetyl chloride1,2-Dichloroethylene1N Sodium Hydroxide20-3595 prepchem.com
2,6-DimethylphenylamineChloroacetyl chlorideNot SpecifiedNot SpecifiedNot Specified89 chemicalbook.com
N-phenyl-1,2-benzenediamineChloroacetyl chlorideChloroformTriethylamine-5 to 2060 chegg.com
m-AminophenolChloroacetyl chlorideTetrahydrofuranK2CO3Room Temperature70 nih.gov
p-AminophenolChloroacetyl chlorideAcetic AcidSodium Acetate-2 to Room Temp.72 nih.gov

This table presents data for analogous reactions to illustrate typical conditions and should be interpreted as representative.

Multi-step Retrosynthesis Strategies and Patent Literature Analysis

From a retrosynthetic perspective, this compound can be disconnected at the amide bond, leading back to 2,6-diethylaniline and a chloroacetyl synthon, such as chloroacetyl chloride or chloroacetic acid. This is the most direct and industrially favored approach.

Alternative, though less common, retrosynthetic strategies could involve the formation of the diethylphenyl moiety at a later stage, but these are generally more complex and less economically viable. The primary focus in the patent literature is the optimization of the direct acylation step. ijpsr.info

Derivatization Studies and Analog Synthesis

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of analogs. These derivatization studies are often aimed at exploring the structure-activity relationships of related compounds in various applications.

Modification of the Amide Nitrogen

The amide nitrogen in this compound can be further substituted. A notable example is the synthesis of 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, a key component of the herbicide alachlor (B1666766). researchgate.netnih.gov This derivatization involves the reaction of this compound with a source of a methoxymethyl group, such as chloromethyl methyl ether, typically in the presence of a base.

Another potential modification involves the substitution of the chloroacetyl group's chlorine atom with other nucleophiles, which, while not a direct modification of the amide nitrogen's substituent, leads to a wide array of derivatives. For instance, the reaction of the analogous 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine (B46881) results in the formation of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide. neliti.com This reaction proceeds via nucleophilic substitution of the chlorine atom by the amine.

Table 2: Examples of Amide Nitrogen and Chloroacetyl Group Derivatization

Starting MaterialReagentDerivativeApplication/SignificanceReference
This compoundChloromethyl methyl ether2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamideHerbicide (Alachlor) researchgate.netnih.gov
2-Chloro-N-(2,6-dimethylphenyl)acetamideDiethylamine2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamideAnalog synthesis neliti.com

Substitutions on the Phenyl Ring

The derivatization of the phenyl ring of this compound through electrophilic aromatic substitution is less commonly reported in the literature. The presence of the deactivating chloroacetamido group and the sterically hindering diethyl groups would likely make such substitutions challenging. The amide group is an ortho-, para-director, but the steric bulk of the ethyl groups would likely hinder substitution at the ortho positions (positions 3 and 5). Therefore, substitution at the para position (position 4) would be the most probable outcome if a reaction were to occur.

While specific examples of direct substitution on the phenyl ring of this compound are not readily found in the reviewed literature, the synthesis of analogs with pre-existing substitutions on the phenyl ring is a common strategy. This involves starting with a substituted aniline and then performing the acylation with chloroacetyl chloride. For example, various substituted anilines have been used to create a library of N-aryl-2-chloroacetamides for biological screening. nih.gov

Synthesis of Novel Acetamide (B32628) Derivatives for Structure-Activity Relationship (SAR) Studies

The inherent reactivity of the chlorine atom in this compound makes it a versatile precursor for generating a library of derivatives. researchgate.net The primary approach involves the nucleophilic substitution of the chlorine atom, a reaction that allows for the introduction of diverse functional groups and molecular scaffolds. researchgate.net This strategy is fundamental in SAR studies, where systematic structural modifications are made to a lead compound to understand how these changes affect its biological activity.

A common synthetic route for creating derivatives is the chloroacetylation of a corresponding aryl amine. researchgate.net This method has been employed to synthesize a range of N-aryl 2-chloroacetamides. researchgate.net The resulting compounds can then undergo further reactions. For instance, they can be reacted with various nucleophiles, such as those containing oxygen, nitrogen, or sulfur, to displace the chlorine atom. researchgate.net This can sometimes be accompanied by intramolecular cyclization, leading to the formation of various heterocyclic systems like imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net

In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized for evaluation as potential antidepressant agents. nih.gov The initial step involved the synthesis of 2-chloro-N-substituted-acetamides by reacting various anilines or amines with chloroacetyl chloride. nih.gov These intermediates were then reacted with 2-mercaptobenzimidazole (B194830) to yield the final products. nih.gov This systematic approach to derivatization is crucial for exploring the chemical space around a core structure and identifying key structural features responsible for a desired biological effect.

The synthesis of adducts with biological molecules, such as nucleosides, has also been explored. Under mildly basic conditions, this compound has been shown to form adducts with 2'-deoxyguanosine (B1662781) and thymidine (B127349) through the displacement of the chlorine atom. researchgate.net Such studies are vital for understanding potential mechanisms of action at a molecular level.

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its derivatives is critically dependent on robust purification and characterization methods to ensure the identity and purity of the final compounds.

Recrystallization and Chromatographic Methods

Following synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed. Recrystallization is a common and effective technique for purifying solid compounds. For instance, the yields of synthesized 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were reported after recrystallization, indicating its use in obtaining pure compounds. nih.gov

Chromatographic techniques are also indispensable for both purification and analysis. Thin-layer chromatography (TLC) is frequently used to monitor the progress of a reaction. ijpsr.info For the separation and purification of larger quantities, column chromatography is often employed. High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final product and for quantitative analysis. An isocratic reversed-phase HPLC method has been developed and validated for the determination of a related compound, 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide, in a gel formulation. nih.gov This method utilized a C18 column and UV detection, demonstrating excellent linearity, precision, and recovery. nih.gov

Spectroscopic Characterization (e.g., IR, NMR, GC-MS) in Synthetic Confirmation

Once a compound has been purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, characteristic IR absorption bands have been identified. These include a broad N-H stretch around 3393 cm⁻¹, a strong C=O stretch characteristic of acetamides at approximately 1649 cm⁻¹, and a C-Cl stretch around 756 cm⁻¹. The NIST WebBook also provides gas-phase IR spectrum data for this compound. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H NMR and ¹³C NMR are used. For instance, in the characterization of adducts of this compound with nucleosides, NMR studies, including 2D-COSY and 2D-XHCORR, were instrumental in determining the structure of the products. researchgate.net These studies also revealed the presence of rotational isomers due to hindered rotation around the N-carbonyl bond. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture and providing information about their molecular weight and fragmentation patterns. The NIST WebBook lists the availability of mass spectrum data (electron ionization) and gas chromatography information for this compound. nist.gov In the synthesis of various N-substituted chloroacetamide derivatives, GC-MS has been utilized for the characterization and establishment of the structures of the synthesized compounds. ijpsr.info

The combination of these purification and characterization techniques is essential for ensuring the quality and integrity of synthetic studies involving this compound and its derivatives, forming the foundation for reliable structure-activity relationship analyses.

Metabolism and Degradation Pathways of 2 Chloro N 2,6 Diethylphenyl Acetamide

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms and mammals. For 2-Chloro-N-(2,6-diethylphenyl)acetamide, these processes are crucial in determining its persistence and potential impact in both the environment and biological systems.

Microbial Biotransformation and Biodegradation Studies

Microorganisms play a pivotal role in the breakdown of complex organic molecules in the soil and water. Various studies have identified this compound as a key intermediate in the microbial degradation of certain chloroacetanilide herbicides.

The formation of this compound from its parent herbicides primarily occurs through N-dealkylation and debutoxylation reactions. researchgate.net In the case of alachlor (B1666766), microbial degradation proceeds through N-dealkylation to produce CDEPA. mdpi.com For butachlor (B1668075), the degradation can involve debutoxylation and dealkylation to form CDEPA. researchgate.net One hypothesized pathway for butachlor degradation by Bacillus cereus strain DC-1 involves an initial deoxygenation to form an intermediate, followed by N-demethylation which yields this compound. mdpi.comnih.gov This compound is then subject to further breakdown. mdpi.comnih.gov

A number of specific microbial strains have been identified for their capacity to degrade chloroacetanilide herbicides, with this compound being a key intermediate in these processes.

Acinetobacter sp. GC-A6: This bacterial strain has demonstrated the ability to use alachlor as its sole carbon source, degrading it initially to 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628). mdpi.com

Bacillus cereus strain DC-1: Isolated from soil with persistent butachlor exposure, this strain has shown significant butachlor degradation efficiency. mdpi.comnih.gov Its degradation pathway is hypothesized to proceed through the formation of this compound via N-demethylation. mdpi.comnih.gov

Bacillus sp. strain hys-1: The degradation pathway of butachlor by this strain is consistent with pathways observed in other Bacillus species, involving intermediates like this compound. mdpi.com

Xanthomonas axonopodis and Aspergillus niger: Both of these microbes, a bacterium and a fungus respectively, have displayed a significant potential to metabolize alachlor. tandfonline.com While the direct formation of CDEPA is an expected initial step, the ultimate degradation leads to various other residual compounds. ethz.ch The degradation of alachlor by these organisms is considered a cometabolic process. ethz.ch

Table 1: Microbial Strains Involved in the Degradation of Chloroacetanilide Herbicides to this compound

Microbial Strain Parent Herbicide Key Degradation Step Reference
Acinetobacter sp. GC-A6 Alachlor N-dealkylation mdpi.com
Bacillus cereus strain DC-1 Butachlor N-demethylation mdpi.comnih.gov
Bacillus sp. strain hys-1 Butachlor N-dealkylation mdpi.com
Xanthomonas axonopodis Alachlor Cometabolism tandfonline.comethz.ch

Cometabolism is a process where microorganisms degrade a compound without using it as a primary source of energy or carbon. This mechanism has been identified as significant in the breakdown of alachlor. ethz.ch Bacteria and fungi can degrade alachlor through co-metabolism, and it has been noted that no pure or mixed microbial cultures have been reported to extensively mineralize this herbicide, suggesting the importance of cometabolic pathways. ethz.ch

Mammalian Metabolism and Metabolite Identification (e.g., Human and Rat Liver Microsomes)

In mammals, the metabolism of chloroacetanilide herbicides is primarily carried out in the liver by microsomal enzymes. These in vitro studies are essential for understanding the potential biotransformation pathways in humans and for comparing metabolic rates across different species.

The compound this compound (CDEPA) is a recognized intermediate in the metabolic activation pathway of alachlor and butachlor in both human and rat liver microsomes. nih.gov The metabolism of alachlor to CDEPA has been demonstrated in male human liver microsomes. nih.gov Research has identified the human cytochrome P450 isoform CYP3A4 as the enzyme responsible for this transformation. nih.gov

There are notable differences in the rate of CDEPA formation between species. Rat liver microsomes metabolize butachlor to CDEPA to a much greater extent than human liver microsomes. nih.gov Similarly, the rate of alachlor metabolism to CDEPA is significantly lower in human liver microsomes compared to those of rats. nih.gov

Once formed, CDEPA is further metabolized to 2,6-diethylaniline (B152787) (DEA). Both rat and human liver microsomes are capable of this conversion, with studies indicating the rates of this subsequent metabolic step. nih.gov

Table 2: Comparative Metabolic Rates in Liver Microsomes

Metabolic Conversion Species Rate (nmol/min/mg) Reference
Alachlor to CDEPA Human 0.0031 ± 0.0007 nih.gov
Alachlor to CDEPA Rat 0.0353 ± 0.0036 nih.gov
Butachlor to CDEPA Human < 0.001 nih.gov
Butachlor to CDEPA Rat 0.045 nih.gov
CDEPA to DEA Human 0.841 nih.gov

Table of Compounds

Compound Name Abbreviation
This compound CDEPA
Alachlor
Butachlor
2,6-diethylaniline DEA
Enzymatic Transformation Pathways (e.g., CYP3A4/7 catalysis of N-dealkylation)

The enzymatic transformation of xenobiotics, including metabolites like this compound, often involves the cytochrome P450 (CYP) superfamily of enzymes. Metabolic N-dealkylation is a common biotransformation pathway for secondary and tertiary amine drugs and related N-alkylated amides. nih.gov

While specific studies detailing the N-dealkylation of this compound are not extensively detailed in the provided research, the metabolism of its parent compound, alachlor, provides significant insight. The N-dealkylation of amides is a known metabolic reaction, and evidence supports the involvement of various P-450 isozymes, particularly CYP3A4 and other members of the CYP3A subfamily, in these processes. nih.gov For instance, the N-dealkylation of the antipsychotic drug perphenazine is mediated in vitro by several CYP isoforms, including CYP3A4, CYP1A2, CYP2C19, and CYP2D6. nih.gov Given that this compound is an N-dealkylation product of alachlor, further enzymatic transformations on this metabolite could occur, although the primary pathways lead to the formation of other conjugates and intermediates.

Enzyme Family Potential Role in Metabolism Example Reaction
Cytochrome P450 (CYP)Catalysis of oxidative metabolismN-dealkylation, hydroxylation
CYP3A Subfamily (e.g., CYP3A4)Major contributor to the metabolism of many xenobiotics, including N-dealkylation reactions. nih.govTransformation of parent compounds like Alachlor.
Formation of Reactive Metabolites and Potential Carcinogenic Intermediates (e.g., 2,6-diethylbenzoquinone imine)

The biotransformation of chloroacetamide herbicides can lead to the formation of reactive metabolites. The parent compound, alachlor, is metabolized in vivo to 2,6-diethylaniline, which is then oxidized to form reactive intermediates such as 2,6-diethylbenzoquinone imine. This metabolic activation pathway is considered central to the carcinogenic effects observed with alachlor.

The initial steps involve the dechlorination of alachlor, followed by the formation of this compound (CDEPA). nih.gov Subsequent metabolic pathways can lead to the release of 2,6-diethylaniline. This aniline (B41778) derivative can undergo further oxidation to form the highly reactive 2,6-diethylbenzoquinone imine. This intermediate is capable of forming adducts with cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis. nih.gov Studies have demonstrated that both alachlor and its metabolite, this compound, can form DNA adducts. nih.govresearchgate.net

Abiotic Transformation Processes

Abiotic processes, occurring without the intervention of living organisms, play a crucial role in the environmental degradation of this compound.

Hydrolysis Reactions

Hydrolysis is a key abiotic process affecting chloroacetamide compounds. For most chloroacetamides, hydrolysis under basic conditions typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion replaces the chlorine atom. acs.org In acidic conditions, hydrolysis can lead to the cleavage of the amide bond. acs.org While specific kinetic data for this compound is not detailed, studies on analogous chloroacetamide herbicides show that they undergo both acid- and base-mediated hydrolysis. acs.org The N-dealkylation product of alachlor and butachlor, which is 2-chloro-2',6'-diethylacetanilide, is known to be mutagenic. acs.org

Condition Primary Hydrolysis Pathway Resulting Products
Basic (e.g., high pH)Nucleophilic substitution (SN2) of chloride with hydroxide. acs.orgHydroxylated acetamide derivative
Acidic (e.g., low pH)Cleavage of the amide bond. acs.orgChloroacetic acid and 2,6-diethylaniline

Chlorination Reactions

Information regarding the abiotic chlorination of this compound in environmental settings is not prominent in the available research. Chlorination reactions are more relevant to the synthesis of this compound, which typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride. researchgate.netresearchgate.net In the context of environmental degradation, processes like hydrolysis and photolysis are generally more significant transformation pathways than further chlorination.

Environmental Fate and Persistence of this compound and its Precursors

As a degradation product of widely used herbicides, the environmental fate of this compound is of considerable interest. Its persistence is influenced by its chemical properties and susceptibility to the biotic and abiotic degradation processes mentioned above. The persistence of its precursors, like alachlor, is moderate in soil environments.

Detection in Various Environmental Matrices

This compound, often referred to by its synonym 2-Chloro-2',6'-diethylacetanilide, is monitored as a pesticide degradation product in water quality assessments. nih.gov The United States Geological Survey (USGS) includes this compound in its Health-Based Screening Levels for evaluating water-quality data, categorizing it as a pesticide degradation product. nih.gov Its presence in environmental samples serves as an indicator of the use and subsequent degradation of parent herbicides like alachlor and butachlor. Detection in surface water and groundwater highlights its mobility and persistence in aquatic systems.

Leaching Potential and Mobility in Soil

The mobility of this compound in soil, a key determinant of its potential to leach into groundwater, is governed by its chemical properties and the physicochemical characteristics of the soil. While direct studies on this specific metabolite are limited, its behavior is often inferred from research on its parent compounds, like Alachlor.

The sorption of chloroacetamide herbicides to soil particles is a primary factor controlling their movement. Studies on Alachlor indicate a generally weak interaction with soil, suggesting a higher potential for mobility. researchgate.net The adsorption process for these types of compounds is significantly influenced by soil composition. Key findings include:

A positive correlation between the distribution coefficient (Kd) and the organic matter content of the soil. researchgate.net

A negative correlation between the Kd value and soil pH. researchgate.net

Research has indicated that as little as 1% of a parent compound like Alachlor is sorbed by soil particles, implying significant potential for movement through the soil profile. researchgate.net

Table 1: Physicochemical Properties Influencing Soil Mobility

Property Value Implication for Mobility

This interactive table provides key physicochemical data for this compound. Data sourced from PubChem. nih.gov

Influence on Microbial Communities

The interaction between this compound and soil microorganisms is bidirectional; the compound is a product of microbial metabolism, and its presence can, in turn, influence the microbial community. It is formed as an intermediate metabolite during the biodegradation of herbicides like Butachlor and Alachlor by various soil microbes. nih.govnih.govnih.gov

The application of chloroacetamide herbicides can alter the soil's microbial ecosystem. These chemicals may lead to a reduction in the total microbial population and shifts in the community structure. mdpi.com However, the soil also harbors specific microorganisms capable of using these compounds as a source of carbon, leading to their degradation.

Several microbial strains have been identified that play a role in the degradation pathways leading to or from this compound:

Bacillus altitudinis : This bacterial strain has been shown to utilize Butachlor as a sole carbon source, producing this compound as one of five identified metabolites during the degradation process. nih.gov

Bacillus cereus : Strain DC-1 of this species can efficiently degrade Butachlor, with a proposed pathway that includes the formation of this compound through N-demethylation, which is then further converted to 2,6-diethylaniline. nih.gov Bioremediation studies with this strain indicated it could promote a more stable and beneficial soil microbial community. nih.gov

Xanthomonas axonopodis and Aspergillus niger : These microbes have demonstrated a high potential to metabolize the parent compound Alachlor. nih.gov The degradation by these organisms proceeds through cometabolism, where the microbe degrades the compound without using it as a primary energy source. nih.gov

Table 2: Microbial Degradation of Parent Herbicides

Microorganism Parent Compound Degradation Efficiency Timeframe
Xanthomonas axonopodis Alachlor 82.1% 35 days
Aspergillus niger Alachlor 72.6% 35 days
Bacillus altitudinis Butachlor 90% (of 50 mg L⁻¹) 5 days

This interactive table summarizes the efficiency of various microorganisms in degrading parent chloroacetamide herbicides, a process in which this compound is a key intermediate. Data sourced from multiple studies. nih.govnih.govnih.gov

Biological Activities and Pharmacological Investigations of 2 Chloro N 2,6 Diethylphenyl Acetamide and Its Analogs

Antimicrobial Properties

The antimicrobial potential of chloroacetamide derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of microbial pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, E. coli)

While direct and extensive research on the antibacterial properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide against specific strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli is not widely documented in publicly available literature, studies on analogous N-(substituted phenyl)-2-chloroacetamides provide valuable insights. Research has shown that chloroacetamide derivatives can exhibit notable antibacterial action.

One study investigating a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against the Gram-positive bacteria S. aureus and methicillin-resistant S. aureus (MRSA). The same study found them to be less effective against the Gram-negative bacterium E. coli. This suggests that the biological activity of chloroacetamides can be influenced by the nature of the microbial cell wall.

Another study highlighted the importance of the chloro- group in the acetamide (B32628) structure for its antibacterial potency. The addition of a chlorine atom to an acetamide precursor was found to double its antibacterial efficacy against Klebsiella pneumoniae. nih.gov This underscores the potential of the chloroacetamide moiety, present in this compound, to contribute to antibacterial effects. For instance, some acetamide derivatives have shown inhibition zones ranging from 10-36 mm against Staphylococcus aureus and 16-35 mm against Pseudomonas aeruginosa. nih.gov

Interactive Data Table: Antibacterial Activity of Acetamide Derivatives
Compound/ClassBacteriumActivitySource
N-(substituted phenyl)-2-chloroacetamidesStaphylococcus aureusEffective
N-(substituted phenyl)-2-chloroacetamidesEscherichia coliLess Effective
Acetamide DerivativesStaphylococcus aureusInhibition zones of 10-36 mm nih.gov
Acetamide DerivativesPseudomonas aeruginosaInhibition zones of 16-35 mm nih.gov

Antifungal Activity

Similar to its antibacterial profile, the direct antifungal activity of this compound is not extensively detailed. However, research on related chloroacetamide compounds indicates a potential for antifungal properties. For example, studies on N-(substituted phenyl)-2-chloroacetamides have shown them to be moderately effective against the yeast Candida albicans.

The critical role of the chloro- substituent in conferring antifungal activity has also been demonstrated. One investigation revealed that while N-(2-hydroxyphenyl) acetamide showed no ability to inhibit the growth of Candida albicans, its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, was capable of inhibiting 96.6% of the tested C. albicans strains. nih.gov This suggests that the 2-chloro-N-arylacetamide scaffold is a promising starting point for the development of new antifungal agents.

Structure-Activity Relationship Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies on chloroacetamide derivatives have begun to elucidate the chemical features that govern their antimicrobial efficacy. A key finding is the significant role of the chloro- substituent on the acetamide portion of the molecule. The presence of this halogen atom appears to be crucial for enhanced antimicrobial activity. nih.gov

Furthermore, research on N-(substituted phenyl)-2-chloroacetamides has indicated that the biological activity varies with the position of substituents on the phenyl ring. This variation can explain why certain molecules exhibit greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria or fungi.

Herbicidal Activity and Related Research

The most well-documented biological activity related to this compound is its role as a key structural component and metabolite of several major chloroacetamide herbicides, such as Alachlor (B1666766) and Butachlor (B1668075). nih.gov These herbicides are widely used in agriculture for weed control.

Inhibition of Plant Fatty Acid Elongation

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants. nih.govsemanticscholar.orgresearchgate.netekb.eg VLCFAs are crucial components of plant cell membranes and the protective outer layers of plants, such as the cuticle.

Chloroacetamides specifically target and inhibit the enzymes known as fatty acid elongases (FAEs). nih.gov These enzymes are responsible for the step-wise addition of two-carbon units to fatty acid chains, leading to the formation of VLCFAs. By inhibiting these elongases, chloroacetamide herbicides disrupt the production of these essential lipids, leading to a loss of membrane integrity and ultimately, the death of the susceptible plant. ekb.eg Studies have shown that chloroacetamides can inhibit the formation of saturated VLCFAs with 20, 22, and 24 carbon atoms by up to 100%. researchgate.net The sensitivity of this process to chloroacetamides is high, with 50% inhibition of VLCFA formation observed at nanomolar concentrations of some herbicides in this class. researchgate.net

Interactive Data Table: Herbicidal Action of Chloroacetamides
Herbicide ClassPrimary MechanismTarget EnzymesEffectSource
ChloroacetamidesInhibition of VLCFA synthesisFatty Acid Elongases (FAEs)Disruption of membrane integrity, plant death nih.govsemanticscholar.orgresearchgate.netekb.eg

Impact on Plant Physiological Processes (e.g., phytoalexin accumulation)

Beyond their direct inhibitory effects on fatty acid synthesis, chloroacetamide herbicides can also induce other physiological responses in plants. One notable effect is the accumulation of phytoalexins. Phytoalexins are antimicrobial compounds that plants produce under stress, including exposure to certain chemicals.

Research has demonstrated that the application of the chloroacetamide herbicides Pretilachlor and Butachlor, which are derivatives of this compound, leads to the accumulation of phytoalexins in rice (Oryza sativa) plants. acs.org This suggests that the core this compound structure, or its metabolites, can trigger plant defense responses. The accumulation of these stress-related compounds is another facet of the complex interaction between these herbicides and plant physiology.

Mechanisms of Action as a VLCFA Inhibitor

The primary herbicidal action of this compound and other chloroacetamide herbicides lies in their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more and are crucial components of various cellular structures in plants.

The key enzyme inhibited by chloroacetamide herbicides is the VLCFA-synthase. researchgate.netnih.gov This enzyme catalyzes the initial and rate-limiting step in the VLCFA elongation cycle, which involves the condensation of a C2 unit from malonyl-CoA with an acyl-CoA substrate. researchgate.net Research has demonstrated that chloroacetamides, such as metazachlor (B166288) and butachlor, which are structurally related to this compound, specifically and potently inhibit this elongation process. researchgate.netsemanticscholar.org

The inhibition of VLCFA-synthase by chloroacetamides is a highly specific interaction. Studies have shown that the inhibition can be alleviated by increasing the concentration of the acyl-CoA substrate, suggesting a competitive or mixed-inhibition model. However, prolonged incubation with the inhibitor leads to irreversible binding to the enzyme. researchgate.net The stereochemistry of the chloroacetamide molecule is also critical for its inhibitory activity, with (S)-enantiomers being significantly more active than their (R)-enantiomers. researchgate.net The consequence of this inhibition is a marked reduction in the levels of VLCFAs in plant tissues, which disrupts the formation and integrity of cellular membranes and other essential structures derived from these fatty acids. researchgate.netresearchgate.net This ultimately leads to the inhibition of seedling growth and development, the characteristic herbicidal effect of this class of compounds. The sensitivity of VLCFA synthesis to chloroacetamides is remarkably high, with 50% inhibition observed at nanomolar concentrations, underscoring this as a primary mode of action. researchgate.netsemanticscholar.org

Table 1: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis by Chloroacetamide Herbicides

Enzyme Target Inhibitor Class Specific Mechanism Key Findings
VLCFA-synthaseChloroacetamidesCompetitive/mixed inhibition with the acyl-CoA substrate, leading to irreversible binding over time.Inhibition is highly specific to the initial elongation step. The (S)-enantiomers are more active. 50% inhibition occurs at nanomolar concentrations.

Herbicide Resistance Mechanisms in Weeds

The extensive use of chloroacetamide herbicides has led to the evolution of resistance in various weed populations. The mechanisms of resistance are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This form of resistance involves modifications to the target protein, in this case, the VLCFA-synthase, which reduce the binding affinity of the herbicide. While theoretically possible, specific mutations in the gene encoding VLCFA-synthase that confer resistance to chloroacetamides are not as commonly reported as NTSR mechanisms.

Non-Target-Site Resistance (NTSR): NTSR encompasses a variety of mechanisms that prevent the herbicide from reaching its target at a toxic concentration. For chloroacetamide herbicides, the most significant NTSR mechanism is enhanced metabolic detoxification. This often involves the conjugation of the herbicide molecule with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Weeds with elevated levels or more efficient forms of GSTs can rapidly detoxify the chloroacetamide, preventing it from inhibiting VLCFA-synthase. Cross-resistance to multiple chloroacetamide herbicides, such as metolachlor (B1676510) and alachlor, has been observed in resistant weed biotypes, indicating a common detoxification pathway.

Pharmacological Activities of Derivatives and Related Compounds

Beyond its role in agriculture, this compound is a crucial precursor in the synthesis of various pharmacologically active compounds, most notably the local anesthetic and antiarrhythmic drug, lidocaine (B1675312). The structural motif of this acetamide is a cornerstone for a range of therapeutic effects.

Local Anesthetic Activity (as a precursor to lidocaine)

This compound is a key intermediate in the synthesis of lidocaine. The synthesis involves the reaction of 2,6-diethylaniline (B152787) with chloroacetyl chloride to form this compound. This intermediate is then reacted with diethylamine (B46881) to yield lidocaine.

Lidocaine and its derivatives exert their local anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This blockade prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials. By inhibiting the transmission of nerve impulses, these compounds produce a temporary loss of sensation in the area of application. The efficacy of lidocaine derivatives as local anesthetics is influenced by their lipophilicity and their ability to interact with the sodium channel.

Antiarrhythmic Properties

Lidocaine, derived from this compound, is classified as a Class Ib antiarrhythmic agent. nih.gov Its primary mechanism of action in treating cardiac arrhythmias is the blockade of sodium channels in myocardial cells. orientjchem.orgresearchgate.net This action is particularly effective in ischemic tissue where the resting membrane potential is more depolarized, leading to a higher proportion of inactivated sodium channels to which lidocaine preferentially binds. researchgate.net The blockade of these channels shortens the action potential duration and reduces the effective refractory period, thereby suppressing arrhythmias caused by re-entry circuits.

Derivatives of lidocaine have also been investigated for their antiarrhythmic potential. For instance, methyl lidocaine, a quaternary ammonium (B1175870) derivative, has demonstrated antiarrhythmic properties similar to lidocaine but with a longer duration of action and a reduced propensity for central nervous system toxicity. researchgate.net

Table 2: Comparison of Antiarrhythmic Properties of Lidocaine and Methyl Lidocaine

Compound Mechanism of Action Duration of Action Central Nervous System (CNS) Toxicity
LidocaineBlocks activated and inactivated sodium channelsShortCan cause CNS stimulation
Methyl LidocaineBlocks sodium channelsSignificantly longer than lidocaineNot associated with overt CNS stimulatory effects

Analgesic and Anti-inflammatory Effects

Derivatives of this compound, particularly lidocaine, exhibit significant analgesic and anti-inflammatory properties. The analgesic effects are not solely due to the local anesthetic action but also involve systemic mechanisms when administered intravenously. ijpsr.info Systemic lidocaine has been shown to reduce pain by attenuating central sensitization and peripheral nociceptor activity. archivepp.com

The anti-inflammatory effects of lidocaine and related compounds are multifaceted. They have been shown to reduce the production and release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ijpsr.infonih.govcymitquimica.com This modulation of the inflammatory response is thought to contribute to its analgesic efficacy and may be beneficial in various surgical and pathological inflammatory conditions. nih.gov Other acetamide derivatives have also been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some showing promising results in preclinical studies. nih.gov

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of lidocaine and its analogs. nih.govsemanticscholar.org In experimental models of cerebral ischemia and hypoxia, lidocaine has been shown to reduce neuronal damage. nih.gov The proposed mechanisms for this neuroprotection are diverse and include the inhibition of sodium influx, which can prevent excitotoxicity, preservation of mitochondrial function and cellular ATP levels, and the reduction of neuroinflammation. nih.gov

Studies have demonstrated that lidocaine can attenuate neuronal death in the hippocampus and reduce the activation of microglia, which are key immune cells in the central nervous system involved in inflammatory processes. semanticscholar.org By mitigating the inflammatory cascade and excitotoxic damage, lidocaine and its derivatives may offer therapeutic potential in conditions associated with neuronal injury. nih.govsemanticscholar.orgresearchgate.net

Table 3: Summary of Pharmacological Activities of Lidocaine and Related Compounds

Pharmacological Activity Primary Mechanism Therapeutic Potential
Local AnestheticBlockade of voltage-gated sodium channels in neuronsNumbing for medical and dental procedures
AntiarrhythmicBlockade of sodium channels in cardiac myocytesTreatment of ventricular arrhythmias
AnalgesicAttenuation of central and peripheral sensitizationManagement of acute and chronic pain
Anti-inflammatoryReduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α)Reduction of inflammation in surgical and pathological states
NeuroprotectiveInhibition of sodium influx, preservation of mitochondrial function, anti-neuroinflammatory effectsProtection against neuronal injury in ischemic and hypoxic conditions

Antidepressant Activity of Related Acetamide Derivatives

The therapeutic potential of acetamide derivatives has been an area of active research, with several studies exploring their utility in treating central nervous system disorders. Within this class of compounds, certain derivatives have been investigated for their antidepressant effects. Research has shown that the introduction of various substituents to the acetamide scaffold can lead to compounds with significant antidepressant-like activity.

For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives demonstrated moderate to good antidepressant activity in animal models such as the tail suspension test (TST) and forced swimming test (FST). nih.gov The most potent compound in this series showed greater antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of monoamine oxidase A (MAO-A), an enzyme that metabolizes key neurotransmitters like norepinephrine (B1679862) and serotonin (B10506), which are implicated in the pathophysiology of depression. nih.gov

Similarly, novel benzothiazole (B30560) derivatives incorporating an acetamide moiety have been synthesized and evaluated for antidepressant-like effects. nih.gov Several of these compounds significantly reduced the immobility time of mice in the tail suspension test, an indicator of antidepressant activity. nih.gov These effects were not associated with changes in locomotor activity, suggesting a specific antidepressant-like action. nih.gov Further mechanistic studies indicated that the serotonergic system, rather than the noradrenergic system, plays a crucial role in the observed effects of these particular derivatives. nih.gov Another example is Caroxazone, a benzoxazinone (B8607429) derivative containing an acetamide group, which was formerly marketed as an antidepressant and functions as a reversible inhibitor of monoamine oxidase (RIMA). wikipedia.org

While these studies highlight the potential of the acetamide scaffold as a source of new antidepressant agents, the specific antidepressant activity of this compound itself has not been a primary focus of investigation in the reviewed literature. The research has centered more on its herbicidal metabolites and toxicological profile.

Antipsychotic Activity of Related Acetamide Derivatives

The investigation into acetamide derivatives has also extended to their potential antipsychotic properties, although this area is less explored than their antidepressant or analgesic activities. The structural features of acetamides can be found in various pharmacologically active molecules, and modifications can tune their binding affinity to different receptors, including those relevant to psychosis, such as dopamine (B1211576) and serotonin receptors.

For example, TIK-301 (also known as LY-156735), an acetamide derivative, acts as an agonist at melatonin (B1676174) receptors but also as an antagonist at the serotonin 5-HT2B and 5-HT2C receptors. wikipedia.org Antagonism at the 5-HT2C receptor is a mechanism shared by some atypical antipsychotic drugs. This dual activity suggests that acetamide-based compounds could be engineered to target multiple receptor systems involved in psychiatric disorders.

However, direct studies focusing on the antipsychotic potential of this compound or its close analogs are not extensively documented in the scientific literature. The primary research thrust for this specific compound and its parent herbicide, Alachlor, has been on its toxicological and environmental impact rather than on its potential as a central nervous system therapeutic.

Toxicological and Ecotoxicological Implications

The toxicological profile of this compound, a primary metabolite of the herbicide Alachlor, has been a subject of significant scientific scrutiny. Concerns stem from the widespread use of Alachlor in agriculture and the potential for human and environmental exposure. The toxicological implications are primarily related to its genotoxicity, potential for developmental effects, and cytotoxicity.

Mutagenicity and DNA Adduct Formation

A key concern regarding the toxicity of this compound and its parent compound, Alachlor, is their ability to interact with genetic material. Studies have focused on their potential to cause mutations and form covalent bonds with DNA, known as DNA adducts, which are considered a critical step in the initiation of carcinogenesis.

Research has shown that both Alachlor and its metabolite, this compound (referred to as CDEPA in some studies), can form adducts with DNA building blocks. nih.govnih.gov In laboratory settings, under mildly basic conditions, both compounds have been shown to form N-1 adducts with 2'-deoxyguanosine (B1662781) and N-3 adducts with thymidine (B127349) by displacing the chlorine atom. nih.gov

The metabolic activation of Alachlor is considered crucial for its genotoxic effects. In vivo studies in mice have demonstrated that the labeling of DNA is significantly higher from the methoxymethyl portion of Alachlor than from its phenyl ring, suggesting that the N-CH2OCH2OH metabolite or the formaldehyde (B43269) it releases is a key reactive intermediate in forming DNA adducts. nih.gov While the metabolite 2,6-diethylaniline (DEA) can be activated by peroxidases to form DNA adducts, this activation pathway does not occur for this compound itself. nih.gov

Table 1: DNA Adducts Formed by this compound and Related Compounds
CompoundDNA ComponentAdduct TypeReference
This compound2'-DeoxyguanosineN-1 Adduct nih.gov
This compoundThymidineN-3 Adduct nih.gov
Alachlor2'-DeoxyguanosineN-1 and N-7 Adducts nih.gov
AlachlorThymidineN-3 Adduct nih.gov

Teratogenicity

The potential for chemical compounds to cause birth defects (teratogenicity) is a critical aspect of toxicological evaluation. For related chloroacetamide compounds, there is evidence suggesting possible toxicity to human reproduction or development. ilo.org Animal tests on 2-chloroacetamide (B119443) have indicated that it may be a reproductive toxicant. ilo.orgeurofinsus.com However, specific studies focusing solely on the teratogenic potential of this compound are not detailed in the provided search results. The safety data for this specific compound does not list it as a known carcinogen by major regulatory agencies, but this does not preclude other forms of developmental toxicity. fishersci.com

Cytotoxicity Studies

Cytotoxicity, the ability of a substance to cause cell damage or death, has been evaluated for various acetamide derivatives. Studies have shown that certain naphthoxyacetamide derivatives exhibit cytotoxic effects against cancer cell lines, such as HeLa cells, with activity comparable to the chemotherapy drug cisplatin (B142131) at similar concentrations. mdpi.com

For this compound, its parent compound Alachlor, and the related metabolite 2,6-diethylaniline, cytotoxicity has been observed in various cell systems. For example, studies on the related compound 2-chloroacetamide showed that it can cause fatty degeneration and extensive necrosis of liver cells in rats at high doses. europa.eu While comprehensive cytotoxicity data specifically for this compound across multiple cell lines is not fully detailed in the provided results, its classification as harmful if swallowed and a cause of serious eye irritation points to its inherent cytotoxic potential. echemi.com

Endocrine Disruptor Potential (for related compounds)

There is growing concern that some pesticides and herbicides can act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. nih.govresearchgate.netmdpi.combeyondpesticides.org Several studies have investigated the endocrine-disrupting effects of various herbicides, including some with structural similarities to acetamides.

In vitro assays have shown that a number of pesticides can exhibit antiestrogenic and antiandrogenic activity. nih.govresearchgate.net For example, herbicides like atrazine, linuron, and diuron (B1670789) were found to be active in recombinant yeast screens designed to detect hormonal activity. nih.govresearchgate.net These compounds often led to an inhibition of ovulation and decreased testosterone (B1683101) production in cultured frog oocytes. nih.govresearchgate.net Glyphosate-based herbicides have also been shown to disrupt the androgen receptor and inhibit aromatase, the enzyme that converts androgens to estrogens, in human cell lines. nrc.gov

While these findings highlight a potential mechanism of toxicity for some herbicides, the specific endocrine-disrupting potential of this compound has not been as thoroughly characterized in the reviewed literature. However, the evidence from related compounds suggests that this is a relevant area for toxicological consideration.

Table 2: Summary of Endocrine Disruptor Activity for Selected Herbicides
Compound/ClassObserved EffectAssay SystemReference
Atrazine, Linuron, DiuronAntiestrogenic/Antiandrogenic activityRecombinant Yeast Screen nih.govresearchgate.net
Various HerbicidesInhibition of ovulation, decreased testosteroneCultured Xenopus oocytes nih.govresearchgate.net
Glyphosate-based herbicidesDisruption of androgen receptor, aromatase inhibitionHuman Cell Lines (HepG2, MDA-MB453) nrc.gov
MethiocarbAltered estrogen signalingGene Reporter Assay (MELN cells) mdpi.com

Analytical Methodologies for 2 Chloro N 2,6 Diethylphenyl Acetamide

Chromatographic Techniques

Chromatographic methods are fundamental in the analytical workflow for 2-Chloro-N-(2,6-diethylphenyl)acetamide, enabling the separation of the compound from complex mixtures for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which serves as a reference for its identification. nist.gov The electron ionization (EI) mass spectrum is characterized by a specific pattern of fragment ions that allows for unambiguous confirmation of the compound's structure. For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. GC-MS is also utilized in the broader characterization of N-substituted chloroacetamide derivatives, confirming their synthesized structures. ijpsr.info

Table 1: GC-MS Parameters for Analysis of Related Chloroacetamides

Parameter Typical Value/Condition Purpose
Instrument GCMS-QP 2010 SHIMADZU or equivalent ijpsr.info Separation and Detection
Column Capillary column (e.g., DB-5ms) Separation of analytes
Injector Temperature 250 °C Vaporization of the sample
Oven Temperature Program Ramped (e.g., 100 °C to 280 °C) Elution of compounds
Ionization Mode Electron Ionization (EI) at 70 eV Fragmentation and ionization
Mass Analyzer Quadrupole Mass-to-charge ratio analysis
Detection Mode Scan or Selected Ion Monitoring (SIM) Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of metabolites in biological matrices. This compound is a known human metabolite of the herbicides Alachlor (B1666766) and Butachlor (B1668075). nih.gov LC-MS/MS offers the high sensitivity and selectivity required to detect and quantify this compound at low concentrations in complex samples such as blood plasma or urine. nih.gov

The methodology involves separating the analyte from the matrix using liquid chromatography, often with a reversed-phase column. The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. In the tandem MS setup, a specific precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. This transition is monitored for highly selective quantification. The development of LC-MS/MS methods is crucial for studying the biotransformation and exposure pathways of parent herbicides. mdpi.com

Table 2: LC-MS/MS Parameters for Metabolite Analysis

Parameter Typical Value/Condition Purpose
Chromatography System HPLC or UPLC system Separation of metabolites
Column C18 reversed-phase column Retention and separation
Mobile Phase Gradient of water and acetonitrile/methanol with formic acid sielc.com Elution of analytes
Ionization Source Electrospray Ionization (ESI), positive mode Generation of molecular ions
Mass Spectrometer Triple Quadrupole (QqQ) or Orbitrap Mass analysis and fragmentation
Detection Mode Multiple Reaction Monitoring (MRM) Selective and sensitive quantification
Precursor Ion (m/z) [M+H]⁺ Parent ion of the analyte
Product Ions (m/z) Specific fragments Confirmation and quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Formulation Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for quality control, used to determine the purity of this compound and to quantify its concentration in various formulations. The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.

For purity analysis, HPLC with UV detection is commonly employed. A sample of the compound is injected into the HPLC system, and the chromatogram reveals the main peak corresponding to this compound, as well as any impurity peaks. The area of each peak is proportional to its concentration, allowing for the calculation of the purity percentage. fishersci.com In formulation analysis, such as in a gel product, a validated isocratic reversed-phase HPLC method can be used for accurate quantification. nih.gov

Table 3: HPLC Method Parameters for Purity and Formulation Analysis

Parameter Typical Value/Condition Reference
System Isocratic or Gradient HPLC with UV detector nih.gov
Column C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile/Water mixture or buffered solution sielc.comnih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength 254 nm nih.gov
Assay Percent Range Typically ≥97.5% fishersci.com

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of organic syntheses. In the synthesis of this compound and its derivatives, TLC is used to track the conversion of reactants to products. ijpsr.info

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The different components of the reaction mixture travel up the plate at different rates, resulting in their separation. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, chemists can determine if the reaction is complete. The spots are often visualized under UV light or by staining with an agent like iodine. ijpsr.info

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus the frequency (or wavenumber).

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. nist.gov The presence of a secondary amide is indicated by the N-H stretching and bending vibrations. The carbonyl (C=O) group of the amide shows a strong absorption, and the C-Cl bond also has a characteristic absorption in the fingerprint region. nist.govekb.eg

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Wavenumber (cm⁻¹) Vibration Type Reference
N-H (Amide) ~3270 Stretching nist.gov
C-H (Aromatic) ~3060 Stretching nist.gov
C-H (Aliphatic) ~2970 Stretching nist.gov
C=O (Amide I) ~1670 Stretching nist.gov
N-H (Amide II) ~1540 Bending ijpsr.info
C-Cl ~780-540 Stretching ijpsr.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

While specific spectral data for this compound is not abundantly published, the expected signals can be inferred from its structure and comparison with the closely related and well-documented analogue, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. chemicalbook.comchegg.comguidechem.com

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Aromatic Protons: The protons on the diethylphenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the symmetrical 2,6-disubstitution, a characteristic splitting pattern would be anticipated.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would likely be observed, with its chemical shift being solvent-dependent.

Chloromethyl Protons (-CH₂Cl): A sharp singlet for the two protons of the chloromethyl group is expected, typically appearing in the region of δ 4.0-4.5 ppm.

Ethyl Group Protons (-CH₂CH₃): The two ethyl groups will give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum provides information on the different carbon environments.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm, is characteristic of an amide carbonyl carbon.

Aromatic Carbons: Signals for the six carbons of the aromatic ring will be present in the δ 120-140 ppm range. The two carbons bearing the ethyl groups and the carbon attached to the nitrogen will have distinct chemical shifts from the other aromatic carbons.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will show a signal typically in the range of δ 40-50 ppm.

Ethyl Group Carbons (-CH₂CH₃): Two distinct signals will be present for the ethyl groups: one for the methylene carbons and one for the terminal methyl carbons.

The table below outlines the predicted NMR data for this compound based on standard chemical shift ranges and data from its dimethyl analogue. chemicalbook.com

Functional GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H7.0 - 7.5120 - 140
Amide-HVariable (solvent dependent)-
-CH₂Cl4.0 - 4.540 - 50
-CH₂CH₃ (Methylene)~2.6 (quartet)~24
-CH₂CH₃ (Methyl)~1.2 (triplet)~14
C=O (Amide)-165 - 175

UV Detection in Chromatographic Analysis

Ultraviolet (UV) detection is a common and robust method used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of this compound. The presence of the substituted benzene (B151609) ring in the molecule provides a chromophore that absorbs UV light, allowing for its detection and quantification.

Reverse-phase HPLC (RP-HPLC) methods are suitable for the analysis of this compound. sielc.com A typical RP-HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile. sielc.com The analyte is separated from other components in the sample matrix based on its polarity, and as it elutes from the column, it passes through a UV detector. The detector measures the absorbance of the eluent at a specific wavelength, which is chosen to be the wavelength of maximum absorbance (λmax) for the compound to ensure the highest sensitivity. For aromatic amides, this is often in the range of 230-270 nm. researchgate.net

A study on the related compound 2-chloro-N-(2,4-dinitrophenyl)acetamide showed significant UV absorbance, which is a principle applicable to the target analyte due to its aromatic structure. researchgate.net The peak area in the resulting chromatogram is directly proportional to the concentration of the analyte in the sample, allowing for precise quantification when compared against a calibration curve prepared from reference standards.

The table below summarizes a typical set of conditions for HPLC-UV analysis.

ParameterCondition
ColumnC18, e.g., 250 mm x 4.6 mm, 5 µm particles
Mobile PhaseAcetonitrile and Water (with buffer, e.g., phosphate)
DetectionUV Absorbance (e.g., ~240 nm)
Flow Rate~1.0 mL/min
ApplicationQuantification, Impurity Profiling

Quality Control and Reference Standards

This compound plays a significant role in the quality control of various products, particularly within the pharmaceutical and agricultural sectors, where it may be present as a manufacturing intermediate, impurity, or metabolite. nist.govepa.gov

Application in Pharmaceutical Quality Control

In pharmaceutical manufacturing, strict quality control is essential to ensure the safety and efficacy of the final drug product. This involves the identification and quantification of any impurities. This compound is structurally related to certain active pharmaceutical ingredients (APIs) and can be a process-related impurity or a starting material in their synthesis. For instance, the analogous compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a known impurity (Impurity H) of Lidocaine (B1675312) Hydrochloride as per the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), and also an impurity of Ranolazine. pharmaffiliates.comlgcstandards.com

Therefore, validated analytical methods, such as HPLC-UV, are employed in the quality control laboratories of pharmaceutical companies to test for the presence of such chloroacetamide impurities in API batches and final formulations. The presence and concentration of these impurities must be kept below strict thresholds defined by regulatory bodies.

Use as a Reference Standard in Drug Formulation Studies

For accurate quantification of this compound as an impurity, a highly purified version of the compound is required for use as a reference standard. Pharmaceutical analytical impurity (PAI) reference standards are used to develop and validate analytical methods, to confirm the identity of unknown peaks in a chromatogram (peak identification), and to serve as a calibrant for constructing calibration curves for quantification.

Companies specializing in pharmaceutical reference standards supply this compound, ensuring its high purity and providing a certificate of analysis that details its characterization. lgcstandards.comusp.org This allows analytical chemists in drug formulation and stability studies to confidently identify and quantify it, ensuring the final product meets its quality specifications.

Adherence to Regulatory Standards (e.g., FAO, CIPAC)

In the agrochemical industry, this compound is relevant as a metabolite and potential impurity in the manufacturing of chloroacetamide herbicides like Alachlor and Butachlor. epa.govfao.org The Food and Agriculture Organization of the United Nations (FAO) sets specifications for these pesticide products to ensure their quality and minimize risks. fao.orgscribd.com

These FAO specifications include maximum allowable limits for relevant impurities that may be present in the technical grade active ingredient. fao.org While this compound may not be listed as a specific impurity with a defined limit in all historical FAO documents for Alachlor, the general clauses on related manufacturing impurities necessitate its monitoring. scribd.com

The analytical methods used to enforce these specifications are often developed and validated by the Collaborative International Pesticides Analytical Council (CIPAC). fao.orgcipac.org CIPAC provides standardized analytical methods for determining the active ingredient content and relevant impurities in pesticide formulations. cipac.org Therefore, the analysis of this compound in the context of herbicide quality control adheres to the principles and methodologies established by these international regulatory and standard-setting bodies.

Computational and Theoretical Studies on 2 Chloro N 2,6 Diethylphenyl Acetamide

Molecular Modeling and Simulations

Computational techniques such as molecular modeling and simulations provide a microscopic view of 2-Chloro-N-(2,6-diethylphenyl)acetamide, elucidating its interactions with biological macromolecules and its intrinsic electronic properties.

Molecular Docking for Enzyme Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. While specific molecular docking studies detailing the interaction of this compound with specific enzymes are not extensively available in the public domain, the general methodology is widely applied to analogous compounds. For instance, studies on other acetamide (B32628) derivatives often involve docking them into the active sites of enzymes to elucidate their inhibitory mechanisms. This approach helps in identifying key amino acid residues that interact with the ligand, providing a basis for understanding its biological activity.

Density Functional Theory (DFT) for Electronic Properties and Reactive Sites

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations on acetamide derivatives have been performed to understand their local molecular properties and reactivity. nih.gov These studies typically involve the calculation of Fukui functions to identify the sites most susceptible to nucleophilic and electrophilic attacks. nih.gov For acetamide derivatives, the nitrogen and oxygen atoms of the acetamide group are often identified as potential nucleophilic attack sites. nih.gov The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are also determined to predict the molecule's reactivity and stability.

A representative study on a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives utilized DFT to study their local reactivity as anti-HIV drugs. nih.gov The results indicated that the mechanism of bond formation between the acetamide derivatives and the tyrosine residue in the enzyme's active site primarily occurs through the nitrogen atoms. nih.gov

PropertyDescriptionRelevance to this compound
Fukui Functions Indicators of the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks.Would identify the atoms in the compound most likely to participate in chemical reactions.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and kinetic stability.A smaller gap would suggest higher reactivity.
Electron Density Distribution Maps the electron density across the molecule, revealing electronegative and electropositive regions.Helps in understanding intermolecular interactions, such as hydrogen bonding.

Molecular Mechanics and Quantum Mechanics in Rotamer Characterization

The characterization of different rotational isomers (rotamers) of this compound is essential for understanding its conformational flexibility, which in turn influences its binding to target proteins. This is achieved through a combination of molecular mechanics (MM) and quantum mechanics (QM) calculations. MM methods are used for an initial broad conformational search, while QM methods are employed to obtain more accurate energies and geometries of the most stable rotamers. The orientation of the diethylphenyl group relative to the acetamide moiety is a key conformational feature.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of biomolecular systems, offering detailed insights into the conformational changes of proteins and their interactions with ligands. nih.gov While specific MD simulations for this compound are not readily found in published literature, the methodology is well-established. nih.gov Such simulations would model the compound's interaction with a target protein over time, providing information on the stability of the ligand-protein complex, the specific interactions that maintain the binding, and the role of solvent molecules. nih.govconicet.gov.ar MD simulations can reveal the flexibility of the ligand in the binding pocket and can be used to calculate binding free energies. conicet.gov.ar

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are crucial for the rational design of new compounds with improved activity and for predicting the biological effects of existing chemicals.

Predicting Biological Activity Based on Structural Features

Structure-Activity Relationship (SAR) studies on chloroacetamide derivatives have shown that their biological activity is influenced by the nature of the substituents on the phenyl ring and the acetamide nitrogen. ijpsr.info For this compound, the presence of the two ethyl groups at positions 2 and 6 of the phenyl ring is a critical structural feature. These bulky groups can influence the molecule's conformation and its ability to fit into the active site of a target enzyme.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical relationship between the chemical structure and biological activity. For a series of related compounds, these models can predict the activity of new, unsynthesized analogs. A QSAR study on a set of chloroacetamide herbicides, for instance, would involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with their observed herbicidal activity.

A hypothetical QSAR model for a series of N-phenyl-chloroacetamides might take the following form:

log(1/C) = a(logP) + b(σ) + c(Es) + d

Where:

C is the concentration required for a certain biological effect.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

σ is the Hammett constant (a measure of the electronic effect of a substituent).

Es is the Taft steric parameter.

a, b, c, and d are constants determined by regression analysis.

Influence of Substituents on Phenyl Ring on Activity and Solubility

The biological activity of N-(substituted phenyl)-2-chloroacetamides has been shown to vary with the substituents on the phenyl ring. nih.gov Halogenated substituents, for instance, can enhance the lipophilicity of the molecule. nih.gov Increased lipophilicity often allows for more efficient passage through the phospholipid bilayers of cell membranes, which can lead to greater biological efficacy. nih.gov For example, studies on various N-(substituted phenyl)-2-chloroacetamides have shown that compounds with halogenated phenyl rings are among the most active against certain bacterial strains. nih.gov

In the case of this compound, the two ethyl groups at the ortho positions significantly influence its properties. Alkyl groups are electron-donating and increase the lipophilicity (fat-solubility) of a molecule. This increased lipophilicity generally leads to lower solubility in water. Indeed, this compound is described as being insoluble in water but slightly soluble in organic solvents like ethanol (B145695) and acetone (B3395972). chembk.com Its Log10 of water solubility (Log10WS) is a quantitative measure of this property. chemeo.com By comparison, the closely related 2-Chloro-N-(2,6-dimethylphenyl)acetamide is also insoluble in water but soluble in chloroform (B151607) and methanol. chemicalbook.com The larger size of the ethyl groups compared to methyl groups can also introduce greater steric hindrance around the amide bond, which affects the molecule's conformation and interaction with biological targets.

Table 1: Solubility Data for 2-Chloro-N-(2,6-disubstituted-phenyl)acetamides

Compound Water Solubility Organic Solvent Solubility
This compound Insoluble chembk.com Slightly soluble in ethanol and acetone chembk.com
2-Chloro-N-(2,6-dimethylphenyl)acetamide Insoluble chemicalbook.com Soluble in Chloroform, Methanol chemicalbook.com

Conformational Analysis and Rotational Isomerism

The amide moiety is a cornerstone of many biologically important compounds, and its conformational properties are of fundamental interest. researchgate.net The conjugation between the lone pair of electrons on the nitrogen atom and the π-system of the carbonyl group imparts a partial double-bond character to the N-carbonyl (N-C=O) bond. researchgate.netnih.gov

Hindered Rotation about the N-Carbonyl Bond

This partial double-bond character results in a significant energy barrier to rotation around the N-C=O bond. nih.gov In N-aryl acetamides, this rotation is further influenced by the steric bulk of substituents on the phenyl ring. For this compound, the presence of two bulky ethyl groups at the ortho positions (positions 2 and 6) of the phenyl ring creates substantial steric hindrance. This hindrance is expected to raise the rotational energy barrier significantly compared to unsubstituted or less-substituted analogues. The steric clash between the ethyl groups and the carbonyl oxygen or the chloroacetyl group restricts the free rotation of the phenyl ring relative to the amide plane, leading to distinct, stable rotational isomers (rotamers).

Exo and Endo Rotamers

The hindered rotation in molecules like this compound leads to the existence of different spatial arrangements, or conformers. In the context of N-aryl amides, these are often described as exo and endo rotamers, which relate to the orientation of the substituents relative to the amide plane. The planarity of the amide group forces the substituents into specific, relatively rigid orientations.

Due to the steric strain imposed by the 2,6-diethylphenyl group, the molecule is forced into a twisted conformation where the phenyl ring is not coplanar with the amide group. This twisting minimizes the repulsive interactions between the ortho-ethyl groups and the atoms of the amide side chain. In related N-(2,6-dimethylphenyl) amides, the dihedral angle between the phenyl ring and the amide plane is significantly large, indicating a highly twisted structure. nih.gov A similar, if not more pronounced, twist would be expected for the diethyl analogue. The stable conformers that result from this hindered rotation represent energy minima, and the interconversion between them requires overcoming a substantial energy barrier. researchgate.net

Crystallographic Studies and Intermolecular Interactions

Crystal Structure Determination and Analysis

Table 2: Crystallographic Data for the Analogue 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Parameter Value Reference
Chemical Formula C₁₀H₁₂ClNO researchgate.net
Molecular Weight 197.66 researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 13.766 (3) researchgate.net
b (Å) 8.911 (2) researchgate.net
c (Å) 8.538 (2) researchgate.net
β (°) 99.00 (1) researchgate.net
Volume (ų) 1034.4 (4) researchgate.net
Z 4 researchgate.net

Data for the analogue compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Hydrogen Bonding and π-π Interactions

Intermolecular forces are key to the packing of molecules in the crystal lattice. In the solid state of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the dominant intermolecular interaction is hydrogen bonding. researchgate.netnih.gov Specifically, molecules are linked into infinite chains by N—H⋯O hydrogen bonds, where the amide hydrogen (N-H) of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of an adjacent molecule. researchgate.netnih.gov This is a very common and stabilizing motif in the crystal structures of primary and secondary amides. researchgate.netafricaresearchconnects.com

Given the identical amide functionality in this compound, it is certain to exhibit the same N—H⋯O hydrogen bonding, forming similar chain-like supramolecular structures.

Future Research Directions and Emerging Applications

Development of Novel Analogs with Enhanced Efficacy or Reduced Environmental Impact

The chemical scaffold of 2-Chloro-N-(2,6-diethylphenyl)acetamide is a versatile platform for developing new molecules with improved properties. Research in medicinal and agrochemical fields focuses on synthesizing derivatives, or analogs, by modifying its core structure. The goal is to enhance desired biological activities while minimizing negative environmental effects.

Key strategies for creating novel analogs include:

Substitution on the Phenyl Ring: Introducing different functional groups to the 2,6-diethylphenyl ring can modulate the molecule's steric and electronic properties, potentially altering its biological activity and specificity.

Modification of the Acetamide (B32628) Group: The chlorine atom on the acetamide side chain is a reactive site suitable for nucleophilic substitution. researchgate.net Replacing the chlorine with other functional groups can lead to compounds with entirely different activities. For instance, reacting N-substituted chloroacetamides with various nucleophiles can produce a wide range of heterocyclic systems. researchgate.net

N-Alkylation/Arylation: Adding substituents to the nitrogen atom can significantly alter the compound's properties. An example is the herbicide Alachlor (B1666766), where a methoxymethyl group is attached to the nitrogen of a similar chloroacetamide structure. researchgate.netijpsr.info

This synthetic flexibility allows for the creation of extensive libraries of related compounds for screening. Research has shown that even minor changes, such as altering the substituents on the phenyl ring or the acetyl side chain, can lead to compounds with different applications, including potential use as antimicrobial agents or as intermediates for pharmaceuticals. ijpsr.info The development of analogs aims to create molecules with higher target specificity, which can lead to lower required application rates and, consequently, a reduced environmental footprint.

Table 1: Examples of Chloroacetamide Analogs and Their Applications This table is interactive. You can sort and filter the data.

Base Compound Family Analog Example Structural Modification Resulting Application/Activity Reference
2-Chloro-N-phenylacetamide 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide (Alachlor) Addition of a methoxymethyl group to the nitrogen atom. Herbicide ijpsr.info
2-Chloro-N-phenylacetamide 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl) methyl] acetamide Addition of a substituted thienyl methyl group to the nitrogen atom. Herbicide ijpsr.info
2-Chloro-N-phenylacetamide Lidocaine (B1675312) Replacement of the chlorine atom with a diethylamine (B46881) group on a 2,6-dimethylphenyl analog. Local Anesthetic

Exploration of Undiscovered Biological Activities

While this compound is primarily recognized as a metabolite of herbicides, the broader class of chloroacetamides exhibits a wide range of biological effects that warrant further investigation. nih.govijpsr.info The structural motifs within this compound are common in molecules with diverse pharmacological and biological activities.

Current research directions include screening this compound and its newly synthesized analogs for a variety of potential applications:

Antimicrobial Properties: N-aryl chloroacetamides have been investigated for their potential as antibacterial and antifungal agents. ijpsr.info The reactive chlorine atom is often crucial for this activity. Studies on related compounds have demonstrated that chloroacetamide derivatives can show excellent activity against both gram-positive and gram-negative bacteria, as well as fungi. ijpsr.info

Pharmacological Potential: Derivatives of similar chloroacetamides have been explored for other therapeutic uses. For instance, N-(2,6-Dimethylphenyl)chloroacetamide, a closely related compound, is described as a nonsteroidal anti-inflammatory drug (NSAID) and is used in the synthesis of the antiarrhythmic agent tocainide. Furthermore, computational studies and synthesis of related phenylacetamide derivatives have identified potential antidepressant activity by targeting the monoamine oxidase-A (MAO-A) enzyme. nih.gov

Enzyme Inhibition: The chemical structure of these compounds makes them candidates for enzyme inhibitors. For example, newly synthesized acetamide derivatives have shown significant urease inhibition activity, which is relevant for treating infections caused by urease-producing bacteria. mdpi.com

Future research will likely involve high-throughput screening of this compound and its analogs against a wide array of biological targets to uncover novel and potentially valuable therapeutic or industrial applications beyond its current scope.

Table 2: Known and Potential Biological Activities of Chloroacetamide Derivatives This table is interactive. You can sort and filter the data.

Activity Type Specific Action Status Compound Class Reference Reference
Agrochemical Herbicide Established Chloroacetamide Herbicides mdpi.com
Xenobiotic Metabolite Metabolite of Alachlor, Butachlor (B1668075) Established This compound nih.gov
Antimicrobial Antibacterial Investigational N-Aryl Chloroacetamides ijpsr.info
Antimicrobial Antifungal Investigational N-Aryl Chloroacetamides ijpsr.info
Pharmacological Anti-inflammatory (NSAID) Established (Analogs) N-(2,6-Dimethylphenyl)chloroacetamide
Pharmacological Antidepressant (MAO-A Inhibitor) Investigational (Analogs) Phenylacetamides nih.gov
Enzyme Inhibition Urease Inhibitor Investigational (Analogs) N-(6-arylbenzo[d]thiazol-2-yl)acetamides mdpi.com

Advanced Computational Approaches for Mechanistic Insights and Drug Design

Computational chemistry offers powerful tools for accelerating research and development related to this compound and its analogs. These in silico methods provide deep insights into the molecule's behavior at an atomic level and guide the design of new compounds with desired properties, saving significant time and resources compared to traditional laboratory synthesis and testing.

Key computational techniques being applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For example, docking studies have been used to investigate how phenylacetamide derivatives interact with the active site of the MAO-A enzyme, revealing key hydrogen bond and hydrophobic interactions that stabilize the complex. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model developed for MAO-A inhibitors identified a specific pattern of one donor, two hydrophobic, and one aromatic feature as critical for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows researchers to predict the activity of unsynthesized analogs and prioritize the most promising candidates for synthesis. nih.gov

Density Functional Theory (DFT): DFT calculations can predict the reactive sites within a molecule. researchgate.net This is useful for understanding degradation pathways and predicting how the molecule will react with other substances in biological or environmental systems.

These computational approaches are integral to modern drug design and can be used to systematically modify the this compound structure to optimize its binding affinity for a target, improve its pharmacokinetic profile, or design analogs with entirely new functions. nih.govmdpi.com

Table 3: Application of Computational Methods in Chloroacetamide Research This table is interactive. You can sort and filter the data.

Computational Method Purpose Specific Application Example Reference
Molecular Docking Predict binding mode and affinity to a biological target. Studying the interaction of phenylacetamide derivatives with the active site of the MAO-A enzyme. nih.gov
Pharmacophore Modeling Identify key structural features required for biological activity. Developing a DHHR (donor, hydrophobic, hydrophobic, aromatic) model for MAO-A inhibitors. nih.gov
3D-QSAR Correlate 3D molecular properties with biological activity to predict the potency of new analogs. Validating pharmacophore models and predicting antidepressant activity. nih.gov
BOILED-Egg Model Predict gastrointestinal absorption and blood-brain barrier permeability. Analyzing the pharmacokinetic profile of disubstituted chloroacetamides. mdpi.com

Integrated Remediation Technologies for Environmental Contamination

Given that chloroacetamides are widely used herbicides, their presence and that of their metabolites like this compound in soil and groundwater is an environmental concern. mdpi.com Research is actively exploring integrated remediation technologies that combine multiple methods to efficiently and cost-effectively remove these contaminants from the environment.

Emerging strategies often involve combining physical, chemical, and biological processes:

Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading recalcitrant organic compounds. researchgate.netnih.gov These technologies, such as the Fenton process, ozonation, or photocatalysis, generate highly reactive species like hydroxyl radicals (•OH) that can break down the contaminant into less harmful substances. nih.govmdpi.com Combining different AOPs or coupling them with other technologies can create synergistic effects, improving degradation efficiency. nih.gov

In Situ Chemical Reduction (ISCR): ISCR involves injecting reducing agents into the subsurface to chemically degrade contaminants. itrcweb.orgesaa.org Zero-valent iron (ZVI) is a commonly used reductant that can effectively dechlorinate chlorinated organic compounds. esaa.org ISCR can be combined with bioremediation, where the chemical reductants create conditions favorable for microbial degradation.

Bioremediation: This approach uses microorganisms to break down contaminants. epa.gov It is an environmentally friendly and cost-effective method. Bioremediation can be enhanced through biostimulation (adding nutrients to encourage native microbial populations) or bioaugmentation (introducing specific microbes to the site).

Combined Remedies and Treatment Trains: The most effective approach often involves a "treatment train," where different technologies are used in sequence. epa.gov For example, a highly contaminated source zone might first be treated with an aggressive method like in situ chemical oxidation (ISCO) to rapidly reduce mass, followed by a less intensive, long-term polishing step like monitored natural attenuation or enhanced bioremediation to address the residual plume. itrcweb.org Nanomaterials are also being developed for more targeted and efficient delivery of remedial agents. epa.gov

The selection and integration of these technologies depend on site-specific factors such as the type of contaminant, its concentration, and the site's geology and hydrogeology. itrcweb.org

Table 4: Overview of Remediation Technologies for Chloroacetamide Contamination This table is interactive. You can sort and filter the data.

Technology Mechanism Advantages Limitations Reference
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals (e.g., •OH) to chemically degrade contaminants. Rapid and effective for a wide range of organic compounds. Can be costly; may generate by-products. researchgate.netnih.gov
In Situ Chemical Reduction (ISCR) Use of reducing agents (e.g., Zero-Valent Iron) to transform contaminants into less toxic forms. Low cost, sustainable, can treat both organic compounds and heavy metals. Not effective for very high contaminant concentrations. itrcweb.orgesaa.org
Bioremediation Microorganisms degrade organic contaminants, using them as an energy source. Cost-effective, environmentally friendly. Can be slow; effectiveness is highly dependent on environmental conditions. epa.gov
Nanoremediation Use of nanoscale materials for targeted adsorption and degradation of contaminants. High reactivity and large surface area can increase efficiency. Technology is still developing; potential long-term impacts are being studied. epa.gov

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-(2,6-diethylphenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves reacting 2,6-diethylaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Key parameters include maintaining low temperatures (0–5°C) to manage exothermic reactions and using inert solvents like dichloromethane. Post-synthesis purification via recrystallization (e.g., ethanol) ensures high purity (>95%). Yield optimization requires precise stoichiometric ratios (1:1.05 molar ratio of aniline to chloroacetyl chloride) and slow reagent addition to prevent side reactions .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., diethyl groups at 2,6-positions and chloroacetamide moiety).
  • X-Ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming infinite chains in the solid state) .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm1^{-1}) and N–H bending (~3300 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C12_{12}H16_{16}ClNO; theoretical 237.09 g/mol).

Q. How does steric hindrance from the 2,6-diethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The diethyl groups create steric bulk, reducing accessibility to the chloroacetamide’s electrophilic carbon. Reactivity studies with amines (e.g., diethylamine) require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to overcome steric effects. Kinetic assays using 1^1H NMR can monitor substitution rates compared to less hindered analogs (e.g., 2,6-dimethyl derivatives) .

Advanced Research Questions

Q. What methodologies are employed to investigate the environmental degradation pathways of this compound in agricultural soils?

Methodological Answer:

  • Biodegradation Studies : Use OECD Test Guideline 307 with soil microcosms to assess aerobic/anaerobic degradation. LC-MS/MS quantifies metabolites (e.g., 2,6-diethylaniline, chloroacetic acid) .
  • Hydrolysis Kinetics : pH-dependent hydrolysis (pH 4–9) under controlled conditions (25–40°C) with HPLC monitoring. Half-life calculations (t1/2_{1/2}) reveal stability in neutral-to-alkaline environments .
  • Soil Column Leaching : Evaluates mobility using Koc_{oc} (organic carbon partition coefficient) measurements. High Koc_{oc} (>500 mL/g) indicates low mobility, reducing groundwater contamination risks .

Q. How do structural modifications at the chloroacetamide moiety affect the herbicidal activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the chlorine atom with methoxy or methylthio groups. Bioassays on weed species (e.g., Echinochloa crus-galli) measure inhibition of shoot elongation.
  • Enzyme Inhibition Assays : Test derivatives against acetolactate synthase (ALS), a target in herbicide-resistant weeds. IC50_{50} values correlate with substituent electronegativity (e.g., Cl > OCH3_3) .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to ALS active sites, guiding rational design .

Q. What advanced chromatographic techniques resolve co-eluting metabolites of this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS with Ion Mobility : Separates isobaric metabolites (e.g., hydroxylated vs. dealkylated products) using collision cross-section (CCS) values.
  • HPLC with Chiral Columns : Resolves enantiomers of metabolites (e.g., 2-(2,6-diethylphenyl)aminoethanol) using β-cyclodextrin stationary phases .
  • QuEChERS Extraction : Optimizes recovery (>85%) from soil/plant matrices prior to analysis, validated via spike-recovery experiments .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes in weed species?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., ALS binding pocket) over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities.
  • QSAR Models : Train models using datasets of herbicidal activity (pIC50_{50}) and molecular descriptors (e.g., logP, polar surface area) .

Q. What experimental approaches reconcile contradictory data on the soil half-life of this compound across different pedological conditions?

Methodological Answer:

  • Meta-Analysis : Aggregate data from studies (e.g., t1/2_{1/2} = 20–60 days) and correlate with soil properties (pH, organic matter, microbial biomass). Multivariate regression identifies dominant factors (e.g., microbial activity explains 70% variance) .
  • Isotope-Labeling (¹⁴C) : Track mineralization to CO2_2 in diverse soils to quantify degradation completeness.
  • Microbial Community Profiling : 16S rRNA sequencing identifies degraders (e.g., Pseudomonas spp.) under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,6-diethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,6-diethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.